
N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride
Übersicht
Beschreibung
N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. This compound is also known as UWA-121, and it belongs to the class of selective serotonin receptor agonists.
Wirkmechanismus
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride involves the selective activation of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor leads to the release of serotonin, which in turn regulates various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression in animal models, and it has also been shown to regulate circadian rhythms and sleep. Additionally, this compound has been shown to have neuroprotective effects, and it has been suggested as a potential treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride is its selective activation of the 5-HT1A receptor, which allows for the study of the specific effects of this receptor on various physiological and biochemical processes. However, one limitation of this compound is its potential for off-target effects, which may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride. One direction is the study of its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its effects on the gut-brain axis, which is involved in the regulation of mood and behavior. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to determine its potential for clinical use.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. Its selective activation of the 5-HT1A receptor makes it a valuable tool for studying the specific effects of this receptor on various physiological and biochemical processes. Further studies are needed to determine its potential for clinical use and to elucidate its specific mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohex-1-en-1-ylethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride has been used in various scientific research studies, including studies on serotonin receptors, anxiety, and depression. This compound has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been used in studies on the role of serotonin in the regulation of circadian rhythms and sleep.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c1-16(20-15-14-17-6-4-3-5-7-17)8-9-18-10-12-19(21-2)13-11-18;/h6,10-13,16,20H,3-5,7-9,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFKFBQDPVUHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



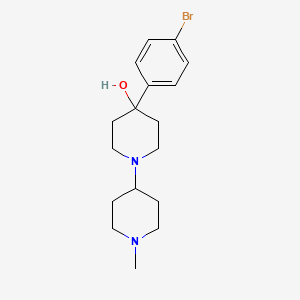
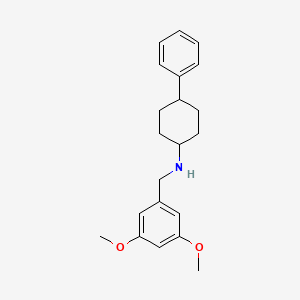
methanone](/img/structure/B3854099.png)


![(2-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3854125.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3854132.png)
![1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone](/img/structure/B3854144.png)
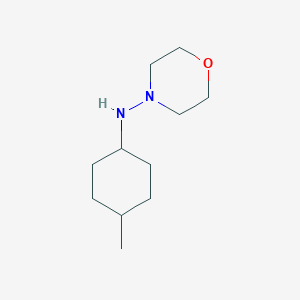
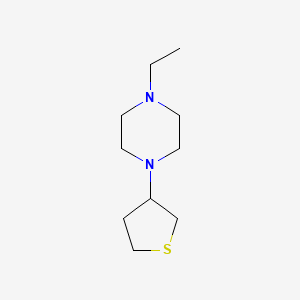
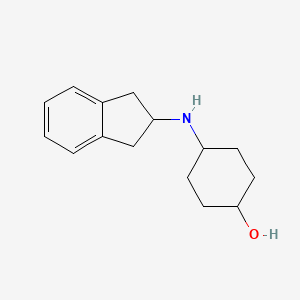
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3854166.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine](/img/structure/B3854173.png)
![(2-furylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3854176.png)